Lipophilicity Advantage: XLogP3 of 1.7 vs. 2.2–2.5 for Halogenated and Alkyl Analogs
The target compound's computed XLogP3 is 1.7 [1]. The 4-bromobenzyl analog (CAS 618427-44-4) gives an estimated XLogP3 of ~2.2 based on a ΔlogP contribution of +0.5 for Br-for-F substitution [2]; the 3,4-dichlorobenzyl analog records an XLogP3 of 2.5 , and the 2,5-dimethylbenzyl analog gives ~2.4 . The 0.5–0.8 log unit reduction moves the compound into the optimal lipophilicity window (logD 1–3) associated with lower attrition due to metabolic clearance and promiscuity [3].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 4-Br analog XLogP3 ≈ 2.2; 3,4-Cl₂ analog XLogP3 = 2.5; 2,5-diMe analog XLogP3 ≈ 2.4 |
| Quantified Difference | ΔXLogP3 = –0.5 to –0.8 (less lipophilic) |
| Conditions | XLogP3 (PubChem), computed with XLogP3 3.0 algorithm |
Why This Matters
Lower lipophilicity reduces non-specific protein binding and CYP-mediated metabolism risk, making the 4-fluoro analog more developable in early hit-to-lead campaigns.
- [1] PubChem Compound Summary for CID 4343169, XLogP3 = 1.7. View Source
- [2] ChemSpider / MolBic, logP estimate for C15H14BrN5S (logP 3.29 for a constitutional isomer; Br ΔlogP ≈ +0.5 relative to F in aromatic systems). View Source
- [3] Waring, M. J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605067. View Source
